molecular formula C14H16N2O4 B1683443 N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide CAS No. 127408-31-5

N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide

Cat. No. B1683443
M. Wt: 276.29 g/mol
InChI Key: IWTCFIIOUXJOOV-OLZOCXBDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Y-26763 is an activator of ATP-sensitive potassium (KATP) channels. It increases the frequency of KATP channel openings in the presence of ATP and activates KATP channel currents in isolated human β-cells when used at a concentration of 200 μM. It also inhibits increases in intracellular calcium induced by histamine or norepinephrine in isolated rabbit mesenteric artery smooth muscle in a concentration-dependent manner. Y-26763 induces relaxation in isolated precontracted rat aortic rings (IC50 = 0.027 μM). It decreases mean blood pressure in spontaneously hypertensive rats when administered intravenously at a dose of 0.03 mg/kg, an effect that can be reversed by glibenclamide.
Y-26763 is Kir6 (KATP) channel opener and active metabolite of Y-27152. Y-26763 protects the canine heart from a stunning injury through opening of the KATP channels. Y-26763 protects the working rat myocardium from ischemia/reperfusion injury through opening of KATP channels. Y-26763 activated K(ATP) channels in a reversible manner with a similar activity to diazoxide. Y-26763-induced inhibition of insulin release is dependent upon the activation of K(ATP) channels in human beta-cells.

Scientific Research Applications

    Chemoenzymatic Synthesis

    • Summary : The compound has been used in chemoenzymatic and enzymatic cascade reactions for the synthesis of complex stereocomplementary 1,3,4-trisubstituted tetrahydroisoquinolines (THIQs) with three chiral centers .
    • Method : The cascade employs inexpensive substrates and involves a carboligation step, a subsequent transamination, and finally a Pictet–Spengler reaction with a carbonyl cosubstrate .
    • Results : Appropriate selection of the carboligase and transaminase enzymes enabled the biocatalytic formation of (1R,2S)-metaraminol. Subsequent cyclization catalyzed either enzymatically by a norcoclaurine synthase or chemically by phosphate resulted in opposite stereoselectivities in the products at the C1 position .

    Neuroprotective Effect

    • Summary : A similar compound, (2S,3S,4R)-N"-cyano-N-(6-amino-3, 4-dihydro-3-hydroxy-2-methyl-2-dimethoxymethyl-2H-benzopyran-4-yl)-N’-benzylguanidine, has been studied for its neuroprotective effect against focal ischemic brain damage in rats .
    • Method : The exact method of application or experimental procedures was not specified in the available literature .
    • Results : The results or outcomes obtained were not specified in the available literature .

properties

IUPAC Name

N-[(3S,4R)-6-cyano-3-hydroxy-2,2-dimethyl-3,4-dihydrochromen-4-yl]-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-8(17)16(19)12-10-6-9(7-15)4-5-11(10)20-14(2,3)13(12)18/h4-6,12-13,18-19H,1-3H3/t12-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWTCFIIOUXJOOV-OLZOCXBDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(C1C(C(OC2=C1C=C(C=C2)C#N)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N([C@H]1[C@@H](C(OC2=C1C=C(C=C2)C#N)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80155562
Record name Y 26763
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide

CAS RN

127408-31-5
Record name Y 26763
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127408315
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Y 26763
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80155562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Y-26763
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q9F3XV8A6X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide
Reactant of Route 2
N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide
Reactant of Route 3
Reactant of Route 3
N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide
Reactant of Route 4
N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide
Reactant of Route 5
Reactant of Route 5
N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide
Reactant of Route 6
N-[(3S,4R)-6-Cyano-3,4-dihydro-3-hydroxy-2,2-dimethyl-2H-1-benzopyran-4-YL]-N-hydroxyacetamide

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